![molecular formula C11H17NO3 B2372485 N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide CAS No. 2411243-08-6](/img/structure/B2372485.png)
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is not fully understood. However, it has been proposed that it induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. It has also been suggested that it exerts its antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is its potential use as an antitumor and antibacterial agent. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. However, one of the limitations of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective antitumor and antibacterial agents. Additionally, further studies could be conducted to optimize its solubility in water, which could make it more practical for use in lab experiments. Another potential direction is to study its potential use as a photosensitizer in photodynamic therapy, which could lead to the development of more effective cancer treatments.
Synthesis Methods
The synthesis of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide can be achieved through a multi-step process that involves the reaction of 3-hydroxyoxetan-3-ylmethanol with propargyl bromide, followed by the reaction with 2-bromo-N-but-2-ynylacetamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antibacterial agent, where it has shown promising results against a variety of bacterial strains. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-4-10(13)12-7-6-11(14)5-3-8-15-9-11/h14H,3,5-9H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFPGPTAGNRSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1(CCCOC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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